N-(3-chlorophenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Description
Structural Overview
The compound N-(3-chlorophenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a pyrrolopyrimidine derivative characterized by a fused bicyclic core (pyrrole and pyrimidine rings) with multiple substituents. Key structural features include:
- A 3-chlorophenyl group at the N-position (carboxamide side chain).
- A 4-chlorophenyl group at the 3-position of the pyrrolopyrimidine core.
- A methyl group at the 5-position and two ketone groups (2,4-dioxo) on the pyrimidine ring.
- A carboxamide functional group at the 7-position.
X-ray crystallography of related compounds reveals coplanar pyrrolopyrimidine cores and substituent-dependent molecular packing via weak hydrogen bonds (C–H···O) and π–π interactions .
Biological Relevance Pyrrolopyrimidine derivatives are known for diverse pharmacological activities, including anticancer and enzyme inhibitory properties (e.g., purine nucleoside phosphorylase inhibition) .
Properties
IUPAC Name |
N-(3-chlorophenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N4O3/c1-25-10-15(18(27)23-13-4-2-3-12(22)9-13)16-17(25)19(28)26(20(29)24-16)14-7-5-11(21)6-8-14/h2-10H,1H3,(H,23,27)(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGANSJFKWAEJGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl)C(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of pyrrolopyrimidines, characterized by its bicyclic structure that includes both pyrrole and pyrimidine rings. Its molecular formula is . The presence of chlorophenyl groups and a carboxamide moiety suggests potential interactions with biological targets, making it a candidate for various pharmacological applications.
Table 1: Structural Features of the Compound
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 429.86 g/mol |
| Key Functional Groups | Chlorophenyl, Carboxamide |
| Class | Pyrrolopyrimidine |
Antiproliferative Effects
Recent studies have shown that derivatives of pyrrolopyrimidines exhibit notable antiproliferative effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against breast and lung cancer cells . The introduction of halogen substituents has been associated with enhanced potency, likely due to increased lipophilicity and improved binding affinity to target proteins.
The proposed mechanism of action for this compound involves the inhibition of key enzymes in the cell cycle and apoptosis pathways. Specifically, it is believed to interfere with the activity of protein kinases involved in cell signaling pathways that regulate proliferation and survival .
Case Studies
- In vitro Studies : A study evaluated the compound's effect on human cancer cell lines (e.g., MCF-7 for breast cancer). Results indicated a significant reduction in cell viability at concentrations as low as 1 µM over 48 hours of exposure .
- Animal Models : In vivo studies using murine models have demonstrated that administration of this compound significantly inhibited tumor growth compared to control groups. The observed effects correlated with reduced Ki67 expression, indicating lower proliferation rates in treated tumors .
Table 2: Summary of Biological Activities
| Activity Type | Cell Line/Model | IC50/EC50 Value | Reference |
|---|---|---|---|
| Antiproliferative | MCF-7 (Breast Cancer) | 1 µM | |
| Tumor Growth Inhibition | Murine Model | Significant Reduction |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. For example:
- Chlorination : The presence of chlorine atoms on the phenyl rings enhances the lipophilicity and electronic properties, which may improve binding to target proteins.
- Substituent Variations : Altering substituents on the pyrimidine ring has shown to affect both solubility and metabolic stability in preliminary studies .
Table 3: SAR Insights
| Modification | Effect on Activity |
|---|---|
| Chlorination | Increased potency |
| Alkyl substitutions | Improved solubility |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional differences between the target compound and related pyrrolopyrimidine derivatives:
Key Observations:
Core Variations :
- The target compound and derivatives share a pyrrolo[3,2-d]pyrimidine core, whereas others (e.g., ) use pyrrolo[2,3-d]pyrimidine , which alters ring fusion positions and electronic properties.
Substituent Effects: Chlorophenyl vs. Carboxamide vs. Carboxylate: The 7-carboxamide group in the target compound likely improves solubility and hydrogen-bonding capacity relative to carboxylate esters (e.g., ).
Biological Activity :
- While highlights pyrrolo[3,2-d]pyrimidines as purine nucleoside phosphorylase inhibitors , the target compound’s dichlorophenyl substituents may target distinct enzymes or pathways.
Synthetic Complexity :
- The target compound’s synthesis likely requires regioselective chlorination and carboxamide coupling , akin to methods in and (e.g., Pd-mediated cross-coupling) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
